molecular formula C17H31NO4 B13707933 Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate

Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate

Cat. No.: B13707933
M. Wt: 313.4 g/mol
InChI Key: WARDXCPVTNLUNR-UHFFFAOYSA-N
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Description

Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperidine ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate typically involves the reaction of 1-Boc-4-piperidone with ethyl 2,2-dimethylpropanoate under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperidine moiety. This moiety can then participate in various biochemical reactions, such as binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the Boc protecting group allows for selective deprotection and subsequent functionalization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C17H31NO4

Molecular Weight

313.4 g/mol

IUPAC Name

tert-butyl 4-(3-ethoxy-2,2-dimethyl-3-oxopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H31NO4/c1-7-21-14(19)17(5,6)12-13-8-10-18(11-9-13)15(20)22-16(2,3)4/h13H,7-12H2,1-6H3

InChI Key

WARDXCPVTNLUNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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